
N-(4-acetamidophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamidophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, also known as AF-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AF-1 belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess potent anti-inflammatory and analgesic properties. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research efforts have been directed towards the synthesis and characterization of pyrazole and pyrazolopyrimidine derivatives, providing a foundation for understanding their chemical properties and potential applications. For example, Hassan, Hafez, and Osman (2014, 2015) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives, exploring their cytotoxic activities against various cell lines (Hassan et al., 2014); (Hassan et al., 2015). These studies contribute to the broader understanding of pyrazole derivatives' synthesis pathways and their potential biological effects.
Potential Anticancer Activity
A notable area of research involves evaluating the anticancer properties of newly synthesized compounds. For instance, Ahsan and colleagues (2018) investigated the cytotoxicity of 3-(4-fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide analogues against breast cancer cell lines, identifying compounds with promising cytotoxicity profiles (Ahsan et al., 2018). Such research is critical for discovering new anticancer agents.
Antimicrobial Activity
The synthesis of pyrazole derivatives and their evaluation as potential antimicrobial agents also constitute a significant portion of scientific exploration. Sharshira and Hamada (2011) synthesized a series of 3,5-disubstituted pyrazole-1-carboxamides, testing their antimicrobial activities and demonstrating some compounds' effectiveness against various microorganisms (Sharshira & Hamada, 2011). This line of research is vital for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.
Molecular Docking Studies
Furthermore, the application of molecular docking studies to understand the interaction between synthesized compounds and biological targets is an emerging field. Such studies help in elucidating the mechanism of action at the molecular level and optimizing compounds for better biological activity. For instance, Talupur, Satheesh, and Chandrasekhar (2021) conducted docking studies to explore the interaction of synthesized compounds with relevant biological targets, providing insights into their potential efficacy as antimicrobial agents (Talupur et al., 2021).
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3/c1-3-12-29-19-13-26(18-10-4-15(22)5-11-18)25-20(19)21(28)24-17-8-6-16(7-9-17)23-14(2)27/h4-11,13H,3,12H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJCXFRDHDNTRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)NC(=O)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

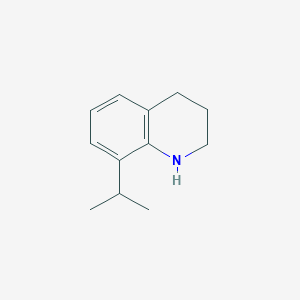
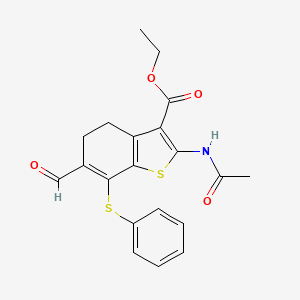
![N-phenyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2883265.png)
![2-(3-chlorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2883266.png)
![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2883267.png)
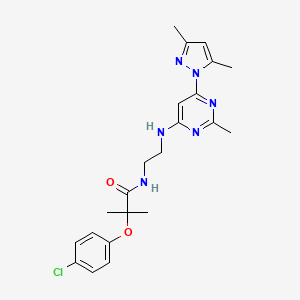

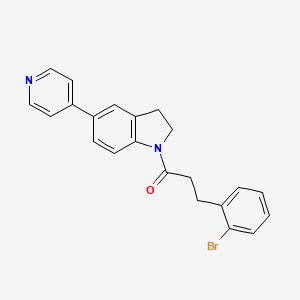

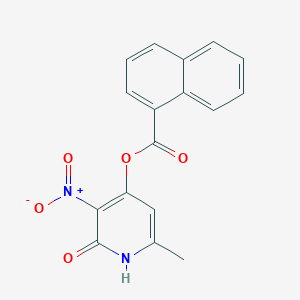
![1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine](/img/structure/B2883276.png)
![N-(1H-benzo[d][1,2,3]triazol-5-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2883277.png)
![Methyl 6-amino-5H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B2883282.png)
![N-cyclopentyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2883284.png)